1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C8H8BrN5
Preparation Methods
The synthesis of 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-3-carbaldehyde and 1H-1,2,4-triazol-3-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. .
Scientific Research Applications
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to active sites of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes.
Comparison with Similar Compounds
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-bromopyridin-3-yl)methanamine and 5-bromopyridine-3-carbaldehyde share structural similarities.
Uniqueness: The presence of the 1H-1,2,4-triazol-3-amine moiety in this compound provides unique properties, such as enhanced binding affinity to certain enzymes and increased stability under physiological conditions
Properties
Molecular Formula |
C8H8BrN5 |
---|---|
Molecular Weight |
254.09 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-7-1-6(2-11-3-7)4-14-5-12-8(10)13-14/h1-3,5H,4H2,(H2,10,13) |
InChI Key |
IXDYRMFQCODFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CN2C=NC(=N2)N |
Origin of Product |
United States |
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